molecular formula C20H20FN3O2S B2479427 1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one CAS No. 897480-45-4

1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one

Cat. No.: B2479427
CAS No.: 897480-45-4
M. Wt: 385.46
InChI Key: KSRWCMNJXOFLKE-UHFFFAOYSA-N
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Description

1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a phenoxypropanone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and an appropriate halogenated precursor.

    Attachment of the Phenoxypropanone Group: The final step involves the coupling of the phenoxypropanone group to the piperazine-benzothiazole intermediate, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of catalysts like piperidine can be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzothiazole and piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated precursors, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial, antifungal, and antipsychotic activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the phenoxypropanone group.

    N’-(1,3-Benzothiazol-2-yl)-3-phenoxypropan-1-one: Similar structure but with variations in the substitution pattern.

Uniqueness

1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c21-16-7-4-8-17-19(16)22-20(27-17)24-12-10-23(11-13-24)18(25)9-14-26-15-5-2-1-3-6-15/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRWCMNJXOFLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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